
4-Formylpiperazine-1-carboximidamide sulfate
Vue d'ensemble
Description
4-Formylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C6H14N4O5S and a molecular weight of 254.26 . It’s used in scientific research due to its versatile applications.
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the available resources.Applications De Recherche Scientifique
Coordination Aptitude in Chemistry
4-Formylpiperazine-1-carboximidamide sulfate demonstrates a fascinating coordination aptitude. In one study, it was used in a reaction with trimethyltin(IV) chloride and triphenyltin(IV) chloride, forming complexes that exhibited intriguing molecular packing properties and unique self-assembly behaviors in solid state, offering insights into the steric and electronic influences on coordination chemistry (Rehman et al., 2015).
Antimicrobial Applications
A series of 2-Amino-4-Methylthiazole analogs, incorporating hydrazine-1-carboximidamide motifs, displayed significant antimicrobial activity, indicating potential use in combating bacterial and fungal infections. One analog in particular showed promising activity with low toxicity to mammalian cells (Omar et al., 2020).
Catalytic Applications
In the field of catalysis, novel S,N-heterocyclic carboximidamides have been synthesized and used as ligands for the complexation of Cu(II) and Zn(II). Zn(II) complexes, in particular, showed the ability to catalyze the copolymerization of carbon dioxide and epoxides, highlighting the potential for sustainable applications in polymer chemistry (Walther et al., 2006).
Advanced Oxidation Processes
A study investigated the degradation of atrazine, a common herbicide, by advanced oxidation processes using sulfate radicals. This research highlights the potential for using sulfate radical-based systems in the treatment of water contaminated with herbicides (Huang et al., 2018).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds such as phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides was conducted, which were then evaluated for antimicrobial activities. This research provides a foundation for developing new drugs with potential therapeutic applications (Gobis et al., 2012).
Herbicide Degradation
Another study focused on the degradation of chlorotriazine pesticides by sulfate radicals, demonstrating the high reactivity of these radicals with such pesticides and their potential utility in environmental remediation (Lutze et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-formylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.H2O4S/c7-6(8)10-3-1-9(5-11)2-4-10;1-5(2,3)4/h5H,1-4H2,(H3,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYVGWYYBBALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



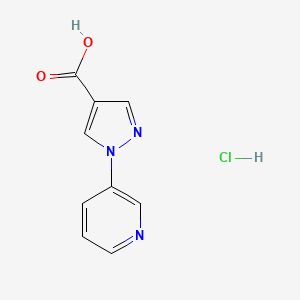
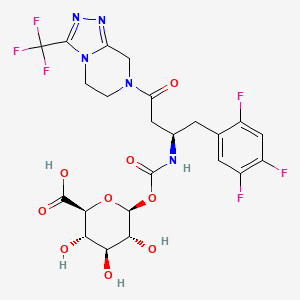
![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)

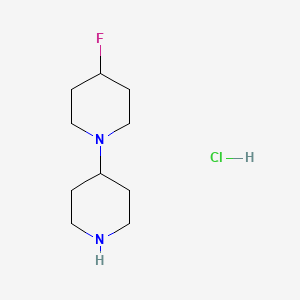

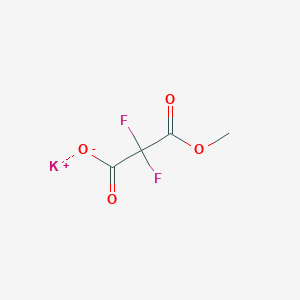


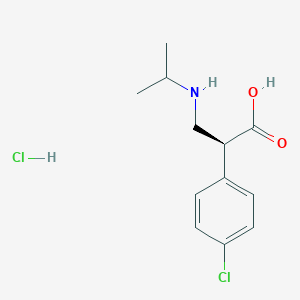
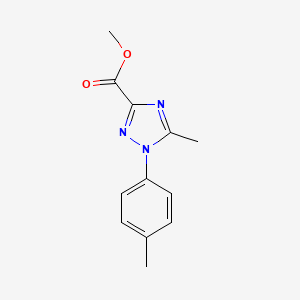

![7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1406767.png)
![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)